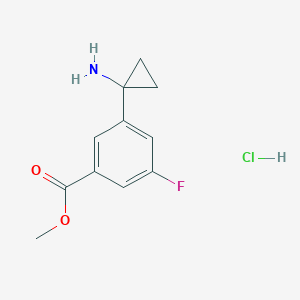
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride” is a synthetic organic compound . It is a solid or semi-solid or liquid substance . It is stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride” is a solid or semi-solid or liquid substance . It is stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Scientific Research Applications
Fluorescence Sensing and Bio-Imaging
A study on a fluorogenic chemosensor for selective Al^3+ detection highlights the potential use of structurally related compounds in fluorescence sensing and bio-imaging applications. The sensor, based on a modified benzoate structure, showed high selectivity and sensitivity toward Al^3+ ions, even in the presence of other commonly coexisting metal ions, with a detection limit at the parts per billion level. This indicates the potential of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride derivatives for developing highly selective and sensitive fluorescent sensors for metal ions in environmental and biological samples (Xingpei Ye et al., 2014).
Antitumor Applications
Research on fluorinated benzothiazoles, including studies on 2-(4-amino-3-substituted-phenyl)benzothiazoles, has demonstrated potent and selective cytotoxicity in vitro in human breast cancer cell lines. These studies suggest that fluorinated analogs, similar in structural modification to Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride, could have significant applications in developing new antitumor agents. The effectiveness of these compounds was highlighted by their selective cytotoxicity and the ability to induce cytochrome P450 CYP1A1, a crucial event for the antitumor specificity of benzothiazole series (I. Hutchinson et al., 2001).
Prodrug Development for Cancer Therapy
Amino acid conjugation to 2-(4-aminophenyl)benzothiazoles, explored in the development of water-soluble, chemically stable prodrugs, underscores the potential for creating prodrugs from structurally related compounds. These prodrugs rapidly revert to their parent amine in vivo, achieving plasma concentrations sufficient to elicit cytocidal activity against human mammary carcinoma cell lines. This research illustrates the feasibility of using derivatives of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride in the development of novel prodrugs for cancer therapy (T. Bradshaw et al., 2002).
Safety and Hazards
The safety information available indicates that “Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride” is potentially harmful. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), are known to interact with enzymes like acc synthase . ACC synthase catalyzes the synthesis of ACC, a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM) .
Mode of Action
For instance, ACC synthase catalyzes the conversion of AdoMet to ACC, a precursor for ethylene .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the yang cycle and activated methyl cycle . These pathways are crucial for various biological functions, including the production of ethylene, a gaseous plant hormone.
Pharmacokinetics
The compound’s molecular weight is 24568 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds like acc are known to be precursors for ethylene, a gaseous plant hormone that influences various physiological processes .
properties
IUPAC Name |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-10(14)7-4-8(6-9(12)5-7)11(13)2-3-11;/h4-6H,2-3,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDAEIWRPXNEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)
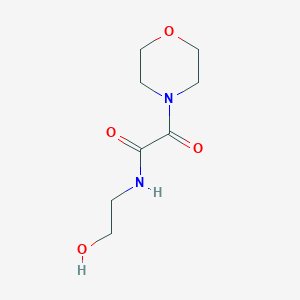
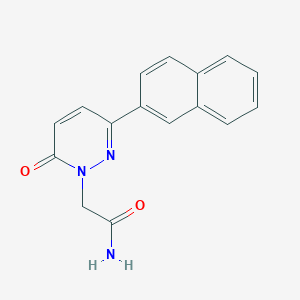
![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)
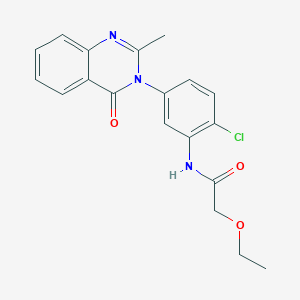
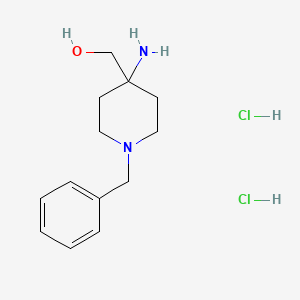
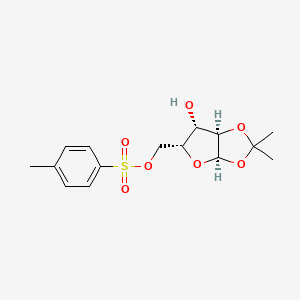

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)